Imipramine-2,4,6,8-d4 Hydrochloride Imipramine-2,4,6,8-d4 Hydrochloride Imipramine-2,4,6,8-d4 Hydrochloride is the detuterated Imipramine HCl. Imipramine HCl is a tricyclic antidepressant (TCA) used for the treatment of depression and enuresis.
Brand Name: Vulcanchem
CAS No.: 61361-33-9
VCID: VC0196431
InChI: InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D;
SMILES: CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Molecular Formula: C19H21D4ClN2
Molecular Weight: 320.89

Imipramine-2,4,6,8-d4 Hydrochloride

CAS No.: 61361-33-9

Cat. No.: VC0196431

Molecular Formula: C19H21D4ClN2

Molecular Weight: 320.89

Purity: > 95%

* For research use only. Not for human or veterinary use.

Imipramine-2,4,6,8-d4 Hydrochloride - 61361-33-9

CAS No. 61361-33-9
Molecular Formula C19H21D4ClN2
Molecular Weight 320.89
IUPAC Name N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D;
SMILES CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Appearance White Solid
Melting Point 171-173℃

PropertyValue
Chemical Name10,11-Dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine-d4 Hydrochloride
CAS Registry Number61361-33-9
Molecular FormulaC19H21D4ClN2
Molecular Weight320.89 g/mol
Alternate NamesChrytemin-d4, Imiprin-d4, G-22355-d4, Tofranil-d4
Physical StateNeat solid
Purity (Commercial)>95% (HPLC)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature

The compound is also represented in some sources with the formula C19 2H4 H20 N2 · Cl H, which more explicitly indicates the deuterium atoms in the structure . The molecular structure maintains the key pharmacological features of imipramine while incorporating the deuterium atoms that provide distinct analytical advantages without significantly altering the compound's biological activity .

Pharmacological Properties

Research Applications in Neuropharmacology

Imipramine-2,4,6,8-d4 Hydrochloride serves as an important tool in neuropharmacological research across multiple areas. Its applications extend to studies of various neurological and psychiatric conditions, including addiction, Alzheimer's disease, depression, Huntington's disease, Parkinson's disease, schizophrenia, stress and anxiety disorders, and pain and inflammation .

In transporter research, the compound helps elucidate the molecular mechanisms underlying serotonin and norepinephrine transport, contributing to our understanding of how antidepressants exert their therapeutic effects. The selective action on these neurotransmitter systems makes it valuable for investigating the differential roles of serotonergic and noradrenergic modulation in various neuropsychiatric conditions .

The deuterium labeling enables researchers to track the compound in complex biological matrices, distinguishing it from endogenous compounds and non-labeled imipramine. This capability is particularly useful in studies examining the distribution, metabolism, and clearance of imipramine in biological systems, providing insights that might be difficult to obtain with non-labeled compounds .

Analytical Applications

Mass Spectrometry and Quantitative Analysis

One of the primary analytical applications of Imipramine-2,4,6,8-d4 Hydrochloride is in mass spectrometry-based analysis of imipramine and its metabolites. The four deuterium atoms create a mass shift of approximately +4 Da compared to non-deuterated imipramine, while maintaining nearly identical chromatographic behavior in separation techniques such as HPLC. This combination of similar physical-chemical properties with distinct mass makes the compound an ideal internal standard for quantitative analysis .

When used as an internal standard, Imipramine-2,4,6,8-d4 Hydrochloride is added to samples at a known concentration. Since it behaves almost identically to non-deuterated imipramine during sample preparation and analysis but can be distinguished by its mass, it compensates for variations in extraction efficiency, matrix effects, and instrument response. This enables more accurate quantification of imipramine in complex biological samples such as plasma, urine, or tissue extracts .

The compound's utility extends beyond simple quantification to include method development and validation for analytical procedures aimed at detecting imipramine and related tricyclic antidepressants in various matrices. As a certified reference material, it ensures the accuracy and reliability of analytical methods used in pharmaceutical quality control, clinical toxicology, and research applications .

Metabolic Studies and Pharmacokinetics

The strategic placement of deuterium atoms at positions 2, 4, 6, and 8 makes Imipramine-2,4,6,8-d4 Hydrochloride particularly valuable for metabolic studies. The deuterium labeling allows researchers to track specific metabolic pathways and identify metabolites derived from particular positions in the molecular structure. This capability is especially useful in studies investigating the complex metabolism of imipramine, which involves multiple pathways including N-demethylation, ring hydroxylation, and side chain modifications .

The chemical behavior of Imipramine-2,4,6,8-d4 Hydrochloride closely resembles that of non-deuterated imipramine, but the presence of deuterium atoms can influence metabolic rates due to the kinetic isotope effect. Carbon-deuterium bonds are typically more stable than carbon-hydrogen bonds, potentially leading to altered metabolic profiles and pharmacokinetics. These subtle differences can provide valuable insights into the metabolic fate of imipramine and the relative importance of different metabolic pathways in its clearance and activity .

By comparing the metabolic profiles of deuterated and non-deuterated imipramine, researchers can identify rate-limiting steps in metabolism and assess the impact of specific metabolic pathways on therapeutic efficacy and toxicity. This information contributes to our understanding of individual variations in response to imipramine treatment and can inform strategies for optimizing dosing regimens .

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